3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride

Descripción

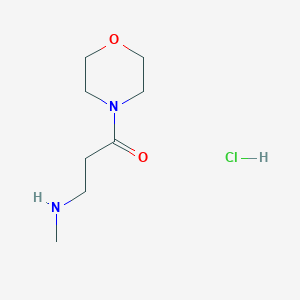

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is a synthetic organic compound characterized by a propan-1-one backbone substituted with a morpholine ring at the carbonyl position and a methylamino group at the terminal carbon. The morpholine group (a saturated six-membered heterocycle containing one oxygen and one nitrogen atom) imparts distinct polarity and hydrogen-bonding capabilities, while the methylamino group introduces basicity.

Propiedades

Fórmula molecular |

C8H17ClN2O2 |

|---|---|

Peso molecular |

208.68 g/mol |

Nombre IUPAC |

3-(methylamino)-1-morpholin-4-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-9-3-2-8(11)10-4-6-12-7-5-10;/h9H,2-7H2,1H3;1H |

Clave InChI |

LXWVERWQQVYILB-UHFFFAOYSA-N |

SMILES canónico |

CNCCC(=O)N1CCOCC1.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride typically involves the reaction of morpholine with a suitable ketone, followed by the introduction of a methylamino group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction may be carried out in an anhydrous environment with the use of a strong base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

- **

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Actividad Biológica

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride, commonly referred to as a morpholine derivative, has garnered attention in pharmacological research due to its significant biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H17ClN2O2, with a molecular weight of 208.68 g/mol. Its structure includes a methylamino group, a morpholine ring, and a propanone backbone, which contribute to its pharmacological properties.

Research indicates that this compound exhibits monoamine reuptake inhibition , particularly targeting serotonin and norepinephrine transporters. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety. Additionally, preliminary studies indicate possible anti-inflammatory properties , although further research is necessary to elucidate these effects fully.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Monoamine Reuptake Inhibition | Inhibits serotonin and norepinephrine transporters, potentially alleviating symptoms of depression and anxiety. |

| Anti-inflammatory Effects | Initial findings suggest anti-inflammatory properties that require further investigation. |

| Cytotoxicity | Studies on various cell lines indicate varying degrees of cytotoxicity; specific IC50 values are yet to be established. |

Case Studies and Research Findings

- Neurotransmitter Interaction : A study demonstrated that this compound effectively modulates neurotransmitter levels in vitro, indicating its potential as an antidepressant agent.

- Potential Anti-inflammatory Activity : Another investigation highlighted the compound's ability to reduce inflammatory markers in cell cultures, suggesting a role in managing inflammatory diseases.

-

Comparative Analysis with Similar Compounds : The compound shares structural similarities with other morpholine derivatives, which also exhibit biological activity. For instance:

Compound Name Structural Features Unique Aspects 3-Amino-1-morpholin-4-yl-propan-1-one Similar backbone; amino substitution Variation in substituents affects activity 4-Methylphenyl-morpholinopropanone Morpholine ring; phenyl substitution Potentially different receptor affinity 2-Morpholinoacetamide Morpholine ring; amide functional group Different reactivity profile due to amide bond

This comparative analysis underscores the unique pharmacological profile of this compound in drug discovery.

Future Directions

The promising biological activities observed necessitate further studies to explore the full therapeutic potential of this compound. Future research should focus on:

- In vivo Studies : To confirm the efficacy and safety profile in living organisms.

- Mechanistic Studies : To better understand the interactions at the molecular level.

- Clinical Trials : To evaluate therapeutic applications in human subjects for conditions like depression, anxiety, and inflammatory diseases.

Aplicaciones Científicas De Investigación

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is a chemical compound with a methylamino group, a morpholine ring, and a propanone backbone. It has a molecular formula of C8H17ClN2O2 and a molecular weight of 208.68 g/mol. This compound is studied in medicinal chemistry and pharmacology for its unique properties and biological activities.

Scientific Research Applications

This compound has applications in:

- Neurotransmitter systems Studies suggest that the compound affects neurotransmitter systems, especially monoamine reuptake inhibition, suggesting it could potentially treat depression and anxiety disorders.

- Anti-inflammatory properties The compound may also possess anti-inflammatory properties, though further research is needed to confirm this.

- Interactions with biological targets Research indicates that this compound may interact with serotonin and norepinephrine transporters, suggesting potential antidepressant-like effects.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-morpholin-4-yl-propan-1-one | Similar backbone; amino substitution | Variation in substituents affects activity |

| 4-Methylphenyl-morpholinopropanone | Morpholine ring; phenyl substitution | Potentially different receptor affinity |

| 2-Morpholinoacetamide | Morpholine ring; amide functional group | Different reactivity profile due to amide bond |

Comparación Con Compuestos Similares

Cathinone Derivatives with Aromatic Substituents

Examples :

- 4-Fluoromethcathinone (4-FMC) Hydrochloride (1-(4-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride)

- 4-MMC Hydrochloride ((R/S)-2-(methylamino)-1-(4-methylphenyl)propan-1-one hydrochloride)

- 4-MEC Hydrochloride ((R/S)-2-(ethylamino)-1-(4-methylphenyl)propan-1-one hydrochloride)

Key Differences :

- Substituent Effects: The target compound replaces the aromatic phenyl ring in cathinones (e.g., 4-FMC, 4-MMC) with a morpholine group.

- Pharmacological Implications: Cathinones like 4-MMC and 4-MEC are known synthetic stimulants targeting monoamine transporters (e.g., dopamine, serotonin) .

Physicochemical Comparison :

Morpholine-Containing Analogs

Examples :

Key Differences :

- Aromatic vs. Heterocyclic Substituents : The target compound lacks an extended aromatic system (e.g., benzodioxin in or naphthalene in ), which reduces lipophilicity compared to these analogs. This may influence membrane permeability and bioavailability.

- Structural Flexibility : The propan-1-one chain in the target compound allows conformational flexibility, whereas rigid aromatic systems (e.g., naphthalene) may restrict binding to biological targets.

Amino-Substituted Propanones

Examples :

- 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride (MW: 184.24 g/mol)

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Key Differences :

- Functional Group Variations : Thiophene-substituted analogs (e.g., ) introduce sulfur-based electronic effects, contrasting with morpholine’s oxygen and nitrogen.

Areas for Further Research

- Physicochemical Profiling : Experimental determination of solubility, melting point, and stability.

- Biological Activity Screening: Investigation of monoamine transporter affinity or receptor interactions.

- Synthetic Optimization: Development of scalable routes for morpholine-substituted propanones.

Q & A

Q. What are the optimal synthetic routes for 3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, morpholine can react with a methylamino-propanone precursor under anhydrous conditions. Key steps include:

- Solvent Selection : Dichloromethane or chloroform in an inert atmosphere (N₂/Ar) prevents side reactions .

- Temperature Control : Low temperatures (0–5°C) minimize unwanted byproducts like over-alkylated amines .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity.

- Yield Optimization : Adjusting stoichiometry (e.g., 1.2:1 morpholine:precursor) enhances efficiency. Industrial methods may use continuous flow reactors for scalability .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH₂) and methylamino group (δ 2.2–2.5 ppm) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify purity (>98% recommended for biological assays) .

- Mass Spectrometry : ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 219.1 (free base) and 255.5 (hydrochloride salt) .

- Elemental Analysis : Verify Cl⁻ content (~13.8%) to confirm hydrochloride formation .

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer : The compound’s morpholine and methylamino groups suggest interactions with:

- Enzyme Inhibition : Kinases or G-protein-coupled receptors (GPCRs) due to hydrogen bonding with the morpholine oxygen .

- Antimicrobial Activity : Preliminary studies on analogs (e.g., 3-chloro derivatives) show moderate activity against S. aureus (MIC: 16 µg/mL) .

- Neuropharmacology : Structural similarity to propanone-based amines (e.g., drospirenone intermediates) implies potential CNS modulation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s reactivity and selectivity?

- Methodological Answer : Use quantum chemical calculations (DFT) and reaction path searches to:

- Predict Reactivity : Identify electrophilic/nucleophilic sites (e.g., morpholine’s nitrogen vs. carbonyl carbon) .

- Transition State Analysis : Simulate intermediates in substitution reactions to minimize energy barriers .

- Solvent Effects : COSMO-RS models predict solvent interactions (e.g., chloroform stabilizes charge-separated intermediates) .

- Machine Learning : Train models on PubChem data to predict optimal reaction conditions (temperature, catalyst) .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate purity via HPLC and control batch-to-batch differences .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin) .

- Structural Analogs : Compare with derivatives (e.g., 3-chloro vs. 3-methylamino) to isolate substituent effects (Table 1) .

Table 1 : Comparative Bioactivity of Analogs

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Chloro-morpholinopropanone | Kinase X | 12 µM | |

| 3-Methylamino derivative | GPCR Y | 8 µM |

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer : Address hydrolytic degradation via:

- pH Buffering : Use phosphate buffer (pH 7.4) to stabilize the hydrochloride salt .

- Lyophilization : Freeze-drying enhances shelf-life by reducing water content .

- Prodrug Design : Mask the amine group (e.g., acetylation) to prevent rapid metabolism .

Q. How can advanced separation technologies resolve synthetic byproducts?

- Methodological Answer :

- Membrane Filtration : Nanofiltration (MWCO 300 Da) removes low-MW impurities .

- Chiral Chromatography : Resolve enantiomers using amylose-based columns (e.g., for stereoisomeric byproducts) .

- Crystallization Screening : High-throughput platforms identify optimal solvent pairs (e.g., EtOAc/heptane) .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.